molecular formula C19H21NO5 B5886452 METHYL 4-(3,5-DIETHOXYBENZAMIDO)BENZOATE

METHYL 4-(3,5-DIETHOXYBENZAMIDO)BENZOATE

Cat. No.: B5886452
M. Wt: 343.4 g/mol
InChI Key: DMIBKICIPLXNEW-UHFFFAOYSA-N
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Description

METHYL 4-(3,5-DIETHOXYBENZAMIDO)BENZOATE is a benzoate ester derivative featuring a benzamido group substituted with 3,5-diethoxy moieties. Its structure comprises a methyl ester at the para position of the benzoate backbone and a 3,5-diethoxy-substituted benzamide group. Synthesis typically involves amidation of methyl 4-aminobenzoate with 3,5-diethoxybenzoyl chloride, followed by purification steps .

Properties

IUPAC Name

methyl 4-[(3,5-diethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-4-24-16-10-14(11-17(12-16)25-5-2)18(21)20-15-8-6-13(7-9-15)19(22)23-3/h6-12H,4-5H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIBKICIPLXNEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,5-diethoxybenzamido)benzoate typically involves the reaction of 3,5-diethoxybenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-diethoxybenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3,5-diethoxybenzamido)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(3,5-diethoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Analysis

The compound’s structural analogs (Table 1) include ethyl benzoate derivatives and acetamido/hydroxy-substituted variants. Key differences lie in substituent groups, which dictate electronic, steric, and solubility properties:

Compound Name Substituents Ester Group Key Functional Groups
METHYL 4-(3,5-DIETHOXYBENZAMIDO)BENZOATE 3,5-diethoxybenzamido Methyl Benzamido, ethoxy
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate [I-6230] Pyridazin-3-yl, phenethylamino Ethyl Pyridazine, phenethylamino
METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE Acetamido, hydroxy Methyl Acetamido, hydroxy
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate [I-6473] 3-methylisoxazol-5-yl, phenethoxy Ethyl Isoxazole, phenethoxy

Table 1 : Substituent comparison of this compound and analogs .

  • In contrast, pyridazine (I-6230) and isoxazole (I-6473) substituents introduce aromatic heterocycles, which may engage in π-π stacking or hydrogen bonding with biological targets .
  • Steric Hindrance : Bulky diethoxy groups may reduce binding affinity to compact active sites compared to smaller substituents like acetamido or hydroxy groups.

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